molecular formula C9H17NO2 B3021843 Ethyl 4-aminocyclohexanecarboxylate CAS No. 51498-33-0

Ethyl 4-aminocyclohexanecarboxylate

Cat. No.: B3021843
CAS No.: 51498-33-0
M. Wt: 171.24 g/mol
InChI Key: WASRJUXSLHUONH-UHFFFAOYSA-N
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Description

Ethyl 4-aminocyclohexanecarboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane, featuring an amino group at the 4-position and an ethyl ester group at the carboxyl position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reduction of 4-oxocyclohexanecarboxylic acid ethyl ester using a suitable reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with high stereoselectivity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of chiral catalysts to achieve high enantioselectivity. The process often includes steps such as esterification, reduction, and purification to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

Ethyl 4-aminocyclohexanecarboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-aminocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which may further interact with biological targets .

Comparison with Similar Compounds

  • Ethyl 4-oxocyclohexanecarboxylate
  • 4-Aminocyclohexanecarboxylic acid
  • Ethyl 4-aminobutyrate hydrochloride
  • Ethyl 4-oxazolecarboxylate
  • Ethyl 4-thiazolecarboxylate

Comparison: Ethyl 4-aminocyclohexanecarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASRJUXSLHUONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203631
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3685-28-7
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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